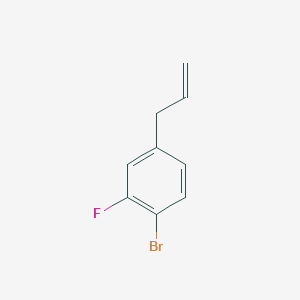

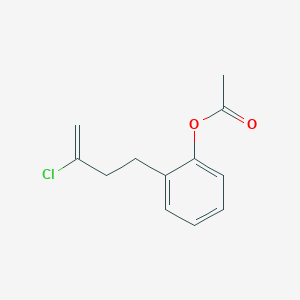

![molecular formula C23H27NO3 B1290976 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid CAS No. 952182-64-8](/img/structure/B1290976.png)

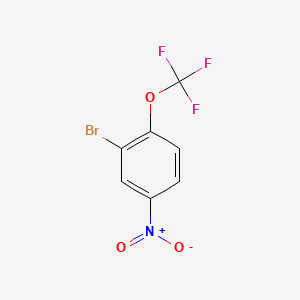

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid involves various strategies. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate. This compound serves as an important intermediate for the synthesis of biologically active benzimidazole compounds . Additionally, the Schiff base 1-benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine and its acetatopalladium(II) complex were synthesized and characterized using various spectroscopic methods and elemental analysis, highlighting the versatility of these compounds in catalytic applications .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined using X-ray crystallographic analysis, revealing its crystallization in the monoclinic system with specific unit-cell parameters . Similarly, the structure of t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one oxime was analyzed, showing a slightly distorted chair conformation for the piperidine ring and specific dihedral angles between the phenyl rings and the benzyl group .

Chemical Reactions Analysis

The compounds synthesized exhibit potential for various chemical reactions. The acetatopalladium(II) complex, for example, demonstrated effectiveness as a catalyst in Suzuki–Miyaura cross-coupling reactions, which are valuable in creating hydroxybiaryl products with a wide substrate scope . This indicates the potential utility of 1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are consistent with their molecular structures. The acetatopalladium(II) complex's physicochemical properties and spectroscopic features align with its molecular structure, as determined by various spectroscopic measurements . The crystal structures of related compounds provide insights into their physical properties, such as solubility and stability, which are crucial for their application in chemical synthesis and pharmaceutical development .

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that reactions at the benzylic position can influence various biochemical pathways .

properties

IUPAC Name |

1-benzyl-2-(4-tert-butylphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-23(2,3)18-11-9-17(10-12-18)21-19(22(26)27)13-14-20(25)24(21)15-16-7-5-4-6-8-16/h4-12,19,21H,13-15H2,1-3H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPGJWHGKJNBKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.